2-Bromo-3-(cyclohexyloxy)acrylaldehyde
Description
Contextualizing 2-Bromo-3-(cyclohexyloxy)acrylaldehyde as a Key Organic Intermediate
This compound is a bifunctional organic compound that serves as a crucial intermediate in a range of chemical transformations. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which are foundational structures in many pharmaceuticals and biologically active molecules. The strategic placement of a bromine atom, an aldehyde group, and a cyclohexyloxy enol ether within a compact three-carbon backbone provides multiple reaction sites, allowing for sequential and controlled modifications. This multi-faceted reactivity makes it a powerful precursor for constructing more elaborate molecular architectures, most notably in the preparation of functionalized imidazolecarboxaldehydes. These imidazole (B134444) derivatives are of considerable interest in medicinal chemistry due to their potential therapeutic applications.
Historical Development and Significance in Enol Ether Chemistry
The development of this compound is situated within the broader history of enol ether chemistry, which has been a cornerstone of organic synthesis for over a century. Enol ethers, characterized by an alkoxy group attached to a carbon-carbon double bond, are electron-rich alkenes that exhibit distinct reactivity compared to simple olefins. wikipedia.org Their enhanced nucleophilicity makes them susceptible to attack by a variety of electrophiles, a property that has been widely exploited in carbon-carbon bond-forming reactions.
Historically, the synthesis and application of enol ethers have evolved significantly. Early methods often involved the reaction of acetals with strong bases or the addition of alcohols to alkynes. The development of more sophisticated and milder synthetic routes has expanded their accessibility and utility. A significant advancement in this area has been the ability to create stable and isolable enol ethers from otherwise reactive dicarbonyl compounds.
This compound is a prime example of a stabilized enol ether derived from the highly reactive 2-bromomalonaldehyde (B19672). The introduction of the bulky cyclohexyl group imparts notable stability to the molecule, allowing it to be isolated as a solid and stored for extended periods. This is a significant advantage over simpler alkyl enol ethers of 2-bromomalonaldehyde, which are often unstable oils. This stability has been a key factor in its adoption in larger-scale synthetic campaigns, where reliable and storable intermediates are essential.
Structural Basis for Unique Reactivity Profile of this compound
The distinct reactivity of this compound is a direct consequence of its molecular structure. The molecule can be deconstructed into three key components, each contributing to its chemical behavior: the aldehyde, the bromo-substituted enol ether, and the cyclohexyl group.
The Aldehyde Group: This functional group is a classic electrophilic site, susceptible to nucleophilic attack. It provides a handle for a wide array of transformations, including reductions to alcohols, oxidations to carboxylic acids, and the formation of imines and other derivatives.
The Bromo-substituted Enol Ether: The enol ether moiety is electron-rich, making the double bond nucleophilic. However, the presence of the electron-withdrawing bromine atom at the 2-position modulates this reactivity. The bromine atom can also serve as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions.
The Cyclohexyloxy Group: The bulky cyclohexyl group provides steric hindrance, which can influence the regioselectivity of reactions. It also contributes to the compound's increased stability and lipophilicity, affecting its solubility in various organic solvents.
The interplay of these structural features allows for a diverse range of chemical transformations, making this compound a versatile synthetic intermediate.
Implications of the Ether Linkage on Reactivity, Contrasted with Hydroxyl Analogs
A critical aspect of the reactivity of this compound is the presence of the ether linkage, which distinguishes it from its hydroxyl analog, 2-bromo-3-hydroxyacrylaldehyde (also known as 2-bromo-3-hydroxypropenal). The seemingly subtle difference between an -OH group and an -O-cyclohexyl group has profound implications for the molecule's chemical behavior.
The most significant difference lies in the ability of the hydroxyl group to engage in intramolecular hydrogen bonding with the adjacent aldehyde oxygen. This hydrogen bonding can influence the conformation of the molecule and the acidity of the hydroxyl proton. In contrast, the ether linkage in this compound eliminates the possibility of such intramolecular hydrogen bonding. This leads to a number of key differences in their properties and reactivity:
Acidity and Nucleophilicity: 2-bromo-3-hydroxyacrylaldehyde is acidic due to the hydroxyl proton and can be deprotonated to form an enolate. This enolate is a potent nucleophile. This compound, lacking an acidic proton, does not form an enolate in the same manner and is generally a less potent nucleophile.
Solubility: The absence of hydrogen bonding in the ether derivative reduces its polarity, leading to enhanced solubility in non-polar organic solvents compared to its hydroxyl counterpart.
Reactivity in Specific Reactions: The differing electronic and steric environments of the two compounds can lead to different outcomes in certain reactions. For example, in reactions where the hydroxyl group of the analog could act as an internal nucleophile or directing group, the ether derivative would be expected to react differently.
These differences are highlighted in the comparative data presented in the tables below.
Interactive Data Table: Physicochemical Properties
| Property | This compound | 2-bromo-3-hydroxyacrylaldehyde |
| Molecular Formula | C₉H₁₃BrO₂ | C₃H₃BrO₂ |
| Molecular Weight | 233.10 g/mol | 150.96 g/mol nih.gov |
| Appearance | Solid | Not specified |
| Melting Point | 66.5 °C | Not specified |
Interactive Data Table: Spectroscopic Data
| Spectroscopic Data | This compound | 2-bromo-3-hydroxyacrylaldehyde |
| ¹H NMR (CDCl₃) | δ 9.65 (s, 1H, CHO), 6.45 (s, 1H, CH=), 4.80 (m, 1H, OCH), 1.2–1.8 (m, 10H, cyclohexyl) | No data available |
| IR (cm⁻¹) | 1705 (C=O stretch), 1630 (C=C), 1200 (C-O) | No data available |
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-bromo-3-cyclohexyloxyprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c10-8(6-11)7-12-9-4-2-1-3-5-9/h6-7,9H,1-5H2/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCNZLKUTJBBES-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC=C(C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)O/C=C(/C=O)\Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Optimization for 2 Bromo 3 Cyclohexyloxy Acrylaldehyde
Established Synthetic Routes to 2-Bromo-3-(cyclohexyloxy)acrylaldehyde
The primary and most well-documented method for the synthesis of this compound involves the condensation of 2-bromomalonaldehyde (B19672) with cyclohexanol (B46403). This process is facilitated by acid catalysis and relies on the principles of keto-enol tautomerization.
Synthesis via 2-Bromomalonaldehyde and Cyclohexanol Condensation
The core of the synthesis involves the reaction between 2-bromomalonaldehyde, a highly reactive α-brominated dialdehyde, and cyclohexanol, which acts as a nucleophile. The cyclohexanol attacks one of the carbonyl groups of the 2-bromomalonaldehyde, leading to the formation of a hemiacetal intermediate. Subsequent dehydration results in the formation of the stable enol ether, this compound. This route is favored due to the ready availability of the starting materials and the relative stability of the final product, which is an isolable solid.
Role of Acid Catalysis (e.g., p-Toluenesulfonic Acid) in Enol Ether Formation
Acid catalysis is crucial for the efficient formation of the enol ether. p-Toluenesulfonic acid (p-TsOH) is a commonly employed catalyst in this reaction. The mechanism of acid catalysis involves the protonation of one of the carbonyl oxygens of 2-bromomalonaldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of cyclohexanol. The acid catalyst is regenerated in the final dehydration step, allowing it to be used in catalytic amounts. The use of an acid catalyst accelerates the reaction, enabling it to proceed at a moderate temperature.
Mechanism of Keto-Enol Tautomerization and Stabilization by Bromine Substituent
The formation of the enol ether is a manifestation of keto-enol tautomerism. In the presence of an acid catalyst, an equilibrium is established between the keto form (the initial aldehyde) and the enol form. The reaction with cyclohexanol effectively "traps" the enol form as a stable enol ether.
The bromine atom at the α-position (C2) plays a significant role in stabilizing the enol form and, consequently, the resulting enol ether. This stabilization can be attributed to several factors:
Inductive Effect: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, which can influence the electron density of the enol system.
Resonance: While less intuitive, there can be some resonance interaction involving the lone pairs of the bromine atom and the π-system of the enol, although this is generally a minor contribution for halogens.
Steric and Electronic Effects on Tautomeric Equilibrium: The presence of the bulky bromine atom can influence the conformational preferences of the molecule, which in turn can affect the position of the keto-enol equilibrium. The electron-withdrawing nature of the bromine atom also increases the acidity of the α-proton, which can facilitate enolization under acidic conditions.
The combination of these factors makes the formation of the enol ether thermodynamically favorable and contributes to the stability of the final product.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
To maximize the efficiency of the synthesis of this compound, careful control and optimization of various reaction parameters are essential. These include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Solvent Effects on the Synthesis of this compound
The choice of solvent can significantly impact the reaction rate and yield. A solvent that can facilitate the dissolution of the reactants while being inert to the reaction conditions is ideal.
Methylene (B1212753) Chloride: In laboratory-scale preparations, methylene chloride has been successfully used as a solvent. It is a relatively polar aprotic solvent that can dissolve both 2-bromomalonaldehyde and cyclohexanol. Its low boiling point (around 40 °C) allows for the reaction to be carried out at a moderate temperature and facilitates its removal during product isolation.
Heptane (B126788): Heptane is utilized during the workup and crystallization of the product. As a non-polar solvent, it has low solubility for the more polar product, which aids in its precipitation and isolation as a crystalline solid.
Solvent's Role in Water Removal: The condensation reaction produces water as a byproduct. To drive the equilibrium towards the product side, it is often beneficial to remove this water. In some setups, a Dean-Stark apparatus can be employed, typically with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. However, in the described lab-scale synthesis with methylene chloride, the continuous distillation and replenishment of the solvent likely aids in the removal of water.
| Solvent | Role in Synthesis | Relevant Properties |
| Methylene Chloride | Reaction medium | Polar aprotic, good solubility for reactants, low boiling point |
| Heptane | Crystallization/Isolation | Non-polar, low solubility for the product |
Temperature and Stoichiometric Control in Laboratory and Scaled Preparation
Temperature and the molar ratio of reactants are critical parameters that require careful control for optimal results.
Temperature Control: The reaction is typically conducted at a moderately elevated temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or product. A reported laboratory procedure specifies a temperature range of 40–50 °C. This temperature is high enough to overcome the activation energy of the reaction in the presence of the acid catalyst but low enough to maintain control over the reaction. In large-scale production, maintaining a consistent temperature profile within the reactor is crucial for ensuring uniform product quality and yield.
Stoichiometric Control: The molar ratio of cyclohexanol to 2-bromomalonaldehyde is a key factor. An excess of cyclohexanol is generally used to shift the reaction equilibrium towards the formation of the product. A reported lab-scale synthesis utilizes a 1.5-fold molar excess of cyclohexanol. This ensures that the concentration of the nucleophile is high throughout the reaction, maximizing the conversion of the 2-bromomalonaldehyde. In scaled-up preparations, optimizing this ratio is important for both maximizing yield and minimizing costs associated with the excess reagent.
The following table summarizes the reaction parameters from a documented laboratory-scale synthesis:
| Parameter | Value | Rationale |
| Temperature | 40–50 °C | Balances reaction rate with control and stability |
| Stoichiometry (Cyclohexanol:2-Bromomalonaldehyde) | 1.5 : 1 | Drives the reaction equilibrium towards product formation |
| Reaction Time | ~3 hours | Sufficient for near-complete conversion of the starting material |
For large-scale production, which has been reported to achieve an average yield of 80% for batch sizes ranging from 200 to 330 kg, these parameters are likely further refined and rigorously controlled to ensure process safety, efficiency, and consistency.
Isolation and Purification Techniques for Academic and Preparative Scale
The isolation and purification of this compound are critical steps that influence the final purity, yield, and suitability of the compound for subsequent reactions. The techniques employed vary significantly between small-scale academic laboratory settings and large-scale preparative or industrial manufacturing. A key physical property that facilitates its purification is that it is an isolable solid with a melting point of 66.5 °C, unlike other related enol ethers which may remain as oils and are more difficult to handle and store long-term. researchgate.netacs.org
On an academic scale, purification often involves standard chromatographic and crystallization methods. Following the synthesis, a common work-up procedure involves separating the organic layer, washing it with water and brine to remove water-soluble impurities and salts, and drying it over an anhydrous salt like sodium sulfate. For compounds of similar structure, purification is often achieved using silica (B1680970) gel chromatography. rsc.orgnih.gov This technique is effective for removing unreacted starting materials and by-products. The crude product is loaded onto a silica gel column and eluted with a non-polar solvent system, such as a mixture of n-hexane and ethyl acetate (B1210297) or chloroform, to separate the components based on polarity. rsc.orgnih.gov
Recrystallization is another highly effective method for obtaining high-purity material on a lab scale. The solid crude product can be dissolved in a minimal amount of a suitable hot solvent or solvent mixture, such as n-hexane/CH₂Cl₂, and then allowed to cool slowly. nih.gov As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor.
For preparative and industrial scale production, the strategy shifts towards more scalable and economical methods. The synthesis of this compound has been successfully scaled up to produce metric ton quantities, demonstrating the robustness of the isolation procedure. researchgate.net A typical large-scale process involves an initial solvent exchange. acs.org After the reaction in a solvent like methylene chloride is complete, the solvent is removed via partial vacuum distillation.
Following the initial distillation, a non-polar solvent in which the product has low solubility, such as heptane, is added. This process, known as anti-solvent crystallization, induces the precipitation of the product. The resulting slurry is then cooled significantly, for instance to -15°C, to maximize the recovery of the crystalline solid. The pure product is then isolated by filtration. This method is highly efficient for large batches, with production scales ranging from 200 to 330 kg per batch, achieving an average yield of 80%. researchgate.netacs.org This crystallization-based approach avoids the need for large-scale chromatography, which is often impractical and costly at an industrial scale.
The table below summarizes a typical lab-scale isolation procedure based on crystallization.
| Parameter | Value/Procedure | Source |
| Initial Step | Partial vacuum distillation of reaction solvent (methylene chloride) at 35–40°C. | |
| Crystallization Solvent | Addition of heptane. | |
| Inducement Method | Cooling of the slurry. | |
| Final Temperature | -15°C. | |
| Isolation Method | Filtration to collect the crystalline product. | |
| Reported Yield | 80–85%. |
The following table provides a comparative overview of the techniques typically used at different scales.
| Technique | Academic Scale | Preparative/Industrial Scale | Rationale for Scale |
| Initial Work-up | Liquid-liquid extraction (e.g., washing with water/brine). | Often minimized; direct processing or solvent swap preferred. | Efficiency and reduction of solvent waste at large volumes. |
| Primary Purification | Silica Gel Column Chromatography. | Anti-solvent/Cooling Crystallization. | Chromatography is not economically or practically scalable for metric-ton quantities. researchgate.net |
| Final Purification | Recrystallization from a specific solvent system (e.g., n-hexane/CH₂Cl₂). nih.gov | Controlled crystallization from the process stream (e.g., addition of heptane). | Provides high purity and is a highly scalable unit operation. |
| Isolation | Filtration (e.g., Büchner funnel). | Large-scale filtration equipment (e.g., centrifuge, filter press). | Handling large volumes of solids and liquids efficiently. |
Mechanistic Studies of 2 Bromo 3 Cyclohexyloxy Acrylaldehyde Reactivity
Fundamental Enol Ether Reactivity Principles of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde
As an enol ether derivative of bromomalonaldehyde, this compound exhibits characteristic reactivity patterns. The presence of the oxygen atom of the cyclohexyloxy group adjacent to the double bond makes the β-carbon (C3) electron-rich and thus nucleophilic. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the π-system of the double bond.
Conversely, the α-carbon (C2) is substituted with an electron-withdrawing bromine atom, which, along with the aldehyde group, renders this position electron-deficient. The interplay of these electronic effects dictates the regioselectivity of its reactions.
Characterization of Electrophilic and Nucleophilic Sites within this compound
The distribution of electron density in this compound gives rise to distinct electrophilic and nucleophilic centers, which are the primary sites of chemical reactions.
Electrophilic Sites: The most prominent electrophilic site is the carbonyl carbon of the aldehyde group. The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, making the carbon atom susceptible to attack by nucleophiles. The carbon atom bonded to the bromine (C2) also exhibits electrophilic character due to the inductive effect of the halogen.
Nucleophilic Sites: The β-carbon (C3) of the acrylaldehyde backbone is a key nucleophilic center due to the electron-donating nature of the adjacent cyclohexyloxy group. The oxygen atom of the cyclohexyloxy group and the carbonyl oxygen, with their lone pairs of electrons, can also act as nucleophilic sites or Lewis basic centers, for instance, by coordinating to Lewis acids. The π-bond of the alkene can also behave as a nucleophile in certain reactions.
| Site | Character | Reason |
|---|---|---|
| Carbonyl Carbon (C1) | Electrophilic | Polarization of the C=O bond due to the high electronegativity of oxygen. |
| α-Carbon (C2) | Electrophilic | Inductive effect of the attached bromine atom. |
| β-Carbon (C3) | Nucleophilic | Resonance donation from the adjacent cyclohexyloxy group. |
| Oxygen Atoms (Carbonyl and Ether) | Nucleophilic/Lewis Basic | Presence of lone pairs of electrons. |
| Alkene π-bond | Nucleophilic | Electron density of the double bond. |
Detailed Reaction Pathways of this compound
The unique structural features of this compound allow for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution.
Oxidative Transformations to Corresponding Carboxylic Acids
The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid. This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The general mechanism involves the addition of a nucleophilic oxygen species to the carbonyl carbon, followed by the departure of a leaving group.
A common method for this oxidation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger. This method is known for its high functional group tolerance. The mechanism is thought to involve the formation of chlorous acid (HClO₂), which then reacts with the aldehyde to form a hemiacetal-like intermediate. This intermediate subsequently undergoes fragmentation to yield the carboxylic acid.
| Reagent | General Conditions |
|---|---|
| Potassium permanganate (B83412) (KMnO₄) | Basic, aqueous conditions |
| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acidic conditions |
| Tollens' reagent ([Ag(NH₃)₂]⁺) | Mildly basic, aqueous conditions |
| Sodium chlorite (NaClO₂) | Mildly acidic conditions with a scavenger |
Reductive Pathways Leading to Alcohols
The aldehyde group can also be reduced to a primary alcohol. This is typically achieved using hydride-based reducing agents. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This initial attack forms a tetrahedral alkoxide intermediate, which is then protonated upon workup with an aqueous or acidic solution to yield the alcohol.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents, while lithium aluminum hydride is a much stronger reducing agent that must be used in aprotic solvents like diethyl ether or tetrahydrofuran.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the C2 position is on a vinyl carbon, which generally makes nucleophilic substitution more challenging than at a saturated sp³-hybridized carbon. However, under certain conditions, this bromine can be displaced by a nucleophile. The mechanism of such a substitution can be complex and may proceed through an addition-elimination pathway, facilitated by the electron-withdrawing nature of the adjacent aldehyde group.
In this proposed mechanism, a nucleophile adds to the β-carbon (C3), leading to the formation of an enolate intermediate. The subsequent elimination of the bromide ion would then regenerate the double bond, resulting in the substituted product. Alternatively, direct attack at the C2 carbon with subsequent rearrangement is also a possibility, though likely less favored.
Stereochemical Considerations in Reactions Involving this compound
Reactions involving this compound can have significant stereochemical implications, particularly in nucleophilic additions to the carbonyl group and reactions at the double bond.
When a nucleophile adds to the carbonyl carbon, a new stereocenter can be created if the resulting alcohol is chiral. The carbonyl group is planar, and the nucleophile can attack from either the Re or the Si face. In the absence of any chiral influence, this will typically lead to a racemic mixture of the two possible enantiomers. However, the presence of the bulky cyclohexyloxy group may exert some steric influence, potentially leading to a degree of diastereoselectivity if another stereocenter is present in the molecule or if a chiral reagent is used.
The geometry of the double bond in this compound is also a key stereochemical feature. The molecule can exist as either the E or Z isomer. The specific isomeric form can influence the stereochemical outcome of reactions involving the double bond, as the spatial arrangement of the substituents will dictate the approach of reagents. For instance, in reactions such as dihydroxylation or epoxidation, the stereochemistry of the starting alkene will determine the stereochemistry of the product.
Advanced Synthetic Applications and Derivative Chemistry of 2 Bromo 3 Cyclohexyloxy Acrylaldehyde
2-Bromo-3-(cyclohexyloxy)acrylaldehyde as a Precursor to Imidazolecarboxaldehydes
One of the most well-documented applications of this compound is its role as a key building block in the synthesis of functionalized imidazolecarboxaldehydes. researchgate.net These imidazole (B134444) derivatives are important structural motifs found in numerous investigational active pharmaceutical ingredients (APIs). researchgate.net
The primary synthetic route to functionalized imidazolecarboxaldehydes using this compound involves its reaction with N-monosubstituted amidines. researchgate.net As a member of the 2-halo-3-alkoxy-2-propenals class of compounds, it serves as a three-carbon synthon that undergoes cyclocondensation with the amidine. researchgate.net
The general pathway proceeds as follows:
Reaction Initiation : The N-monosubstituted amidine reacts with the this compound.
Cyclization : An intramolecular cyclization occurs, leading to the formation of the imidazole ring.
Elimination : Subsequent elimination of cyclohexanol (B46403) and hydrogen bromide yields the aromatic imidazolecarboxaldehyde product.
This method provides a direct and efficient pathway to 1,2-disubstituted-1H-imidazole-5-carboxaldehydes. researchgate.net The stability and solid nature of this compound make it a preferred reagent over other enol ethers of bromomalonaldehyde that are oils and less stable for long-term storage, facilitating its use in large-scale manufacturing campaigns. researchgate.net
A critical aspect of the synthesis of imidazole derivatives from 2-halo-3-alkoxy-2-propenals is the regioselectivity of the cyclization reaction. The reaction with N-monosubstituted amidines is highly regioselective, predominantly yielding the 1,2,5-substituted imidazolecarboxaldehyde isomer over the 1,2,4-substituted isomer. researchgate.net This selectivity is a significant advantage, as it simplifies the purification process and maximizes the yield of the desired product. researchgate.net
The observed regioselectivity ratios demonstrate a strong preference for the formation of the 1,2,5-isomer. researchgate.net
| Reactant Class | Product Isomers | Observed Product Ratio (1,2,5- : 1,2,4-) | Reference |
|---|---|---|---|
| 2-Halo-3-alkoxy-2-propenals and N-monosubstituted amidines | 1,2,5-imidazolecarboxaldehyde vs. 1,2,4-imidazolecarboxaldehyde | 85:15 to 100:0 | researchgate.net |
This high degree of control over the product's regiochemistry underscores the utility of this synthetic methodology in preparing specific, highly functionalized imidazole building blocks. researchgate.net
Utility in Synthesizing Other Heterocyclic Compounds
While its primary documented use is in imidazole synthesis, the reactivity of this compound suggests potential for constructing other heterocyclic systems.
Benzimidazoles are another important class of heterocyclic compounds, typically synthesized through the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. ijpcbs.comorganic-chemistry.org The standard mechanism involves the reaction of the diamine with a carbonyl group, followed by cyclization and dehydration to form the benzimidazole (B57391) ring. researchgate.net
Given that this compound possesses an aldehyde functional group, it could theoretically serve as the carbonyl component in a reaction with o-phenylenediamine. However, the specific application of this compound for the direct synthesis of benzimidazole derivatives is not extensively detailed in the surveyed scientific literature. The presence of the bromo and cyclohexyloxy substituents at the α and β positions, respectively, would likely influence the reaction pathway and potentially lead to different products or require specialized reaction conditions compared to simpler aldehydes.
Expansion to Diverse Organic Frameworks through Derivatization
The functional groups present in this compound—an aldehyde, a carbon-carbon double bond, a bromo substituent, and an enol ether—offer multiple sites for chemical modification and derivatization.
The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, typically achieved through oxidation. libretexts.org However, the direct oxidation of the aldehyde group in this compound to a carboxylic acid, while preserving the α-bromo enol ether structure, presents a chemical challenge due to the sensitivity of the other functional groups to oxidative conditions.
While compounds such as 2-bromo-3-(thiophen-2-yl)acrylic acid are known and can be prepared from related acrylic acids, the specific synthetic route from this compound to a corresponding carboxylic acid derivative is not explicitly described in the available research. rsc.org Such a transformation would likely require carefully selected, mild oxidizing agents to avoid unwanted side reactions at the double bond or cleavage of the enol ether.
Application in the Formation of Alcohols
The chemical structure of this compound, characterized by an α,β-unsaturated aldehyde functional group, allows for its conversion to the corresponding allylic alcohol, 2-bromo-3-(cyclohexyloxy)-2-propen-1-ol. This transformation is a pivotal reaction in organic synthesis, enabling the introduction of a hydroxyl group while potentially retaining the valuable carbon-carbon double bond and the bromo substituent for further functionalization. The selective reduction of the aldehyde moiety in the presence of other reactive sites, namely the alkene and the carbon-bromine bond, is a significant challenge that requires careful selection of reagents and reaction conditions.
The primary method for achieving the 1,2-reduction of the carbonyl group in α,β-unsaturated aldehydes to an alcohol, without affecting the double bond, involves the use of specific hydride-donating reagents. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can, in some cases, lead to a mixture of 1,2- and 1,4-reduction products, with the latter resulting in a saturated alcohol. To enhance the selectivity for the desired allylic alcohol, specialized reduction protocols have been developed.
Detailed Research Findings
While specific literature detailing the reduction of this compound to its corresponding alcohol is not extensively available, the principles of chemoselective reduction of α,β-unsaturated aldehydes are well-established and can be applied to this substrate. Two of the most prominent and effective methods for this transformation are the Luche reduction and the use of diisobutylaluminium hydride (DIBAL-H).
The Luche reduction is a highly regarded method for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes. wikipedia.org This reaction employs a combination of sodium borohydride (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcoholic solvent such as methanol (B129727) or ethanol. The presence of the cerium salt is crucial as it enhances the electrophilicity of the carbonyl carbon, thereby promoting the nucleophilic attack of the hydride at this position (1,2-addition) over the conjugate addition at the β-carbon (1,4-addition). wikipedia.orgreddit.com This method is known for its high chemoselectivity, often providing the desired allylic alcohol in excellent yield with minimal side products. tcichemicals.com
Another powerful reagent for the selective reduction of α,β-unsaturated aldehydes is Diisobutylaluminium hydride (DIBAL-H) . adichemistry.com This organoaluminium compound is a versatile reducing agent, and its reactivity can be finely tuned by controlling the reaction temperature. chemistrysteps.commasterorganicchemistry.com For the 1,2-reduction of enals, the reaction is typically carried out at low temperatures, such as -78 °C. adichemistry.com Under these conditions, DIBAL-H can effectively reduce the aldehyde to the primary alcohol while leaving the carbon-carbon double bond intact. adichemistry.com The electrophilic nature of DIBAL-H, which coordinates to the carbonyl oxygen prior to hydride transfer, contributes to its selectivity. adichemistry.com
The presence of the α-bromo and β-cyclohexyloxy substituents in this compound would likely influence the reactivity and outcome of these reductions. The electron-withdrawing nature of the bromine atom could further activate the carbonyl group towards nucleophilic attack. The bulky cyclohexyloxy group at the β-position might sterically hinder a 1,4-conjugate addition, thus favoring the desired 1,2-reduction.
The successful synthesis of the target alcohol, 2-bromo-3-(cyclohexyloxy)-2-propen-1-ol, would yield a versatile intermediate. The allylic alcohol functionality can participate in a wide range of subsequent reactions, including etherification, esterification, and oxidation. Furthermore, the retained vinyl bromide moiety is a valuable handle for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of diverse substituents at the α-position.
The following table summarizes the expected reaction parameters for the conversion of this compound to 2-bromo-3-(cyclohexyloxy)-2-propen-1-ol based on established methodologies for similar substrates.
| Starting Material | Reagents | Solvent | Temperature | Product | Expected Yield |
| This compound | NaBH₄, CeCl₃·7H₂O | Methanol | 0 °C to Room Temp. | 2-Bromo-3-(cyclohexyloxy)-2-propen-1-ol | High |
| This compound | Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) or Hexane | -78 °C | 2-Bromo-3-(cyclohexyloxy)-2-propen-1-ol | Good to High |
Role in Pharmaceutical and Agrochemical Synthesis
Importance of Imidazolecarboxaldehydes Derived from 2-Bromo-3-(cyclohexyloxy)acrylaldehyde in Biological Contexts
Imidazolecarboxaldehydes, synthesized from this compound, are precursors to a class of compounds with a broad spectrum of biological activities. The imidazole (B134444) ring is a fundamental component of many important natural products, such as the amino acid histidine and purines, and is known to interact with various biological targets. longdom.org Consequently, derivatives synthesized from this scaffold exhibit significant potential in pharmacology.
Research has demonstrated that imidazole derivatives possess a wide range of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.net For instance, certain benzimidazole (B57391) derivatives have shown notable antimicrobial effects, positioning them as potential candidates for new antibiotic development. Furthermore, some derivatives have been identified as potential inhibitors of viral replication. The thiosemicarbazones of substituted 1-aryl-imidazole-5-carbaldehydes have displayed considerable anticandida activity, often exceeding their antibacterial effects. researchgate.net This diverse bioactivity underscores the importance of imidazolecarboxaldehydes as a foundation for developing novel therapeutic agents.
Table 1: Reported Biological Activities of Imidazole Derivatives
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various Gram-positive and Gram-negative bacteria. researchgate.net |
| Antifungal | Shows significant activity against fungi, particularly Candida species. researchgate.netnih.gov |
| Antiviral | Some derivatives show potential as inhibitors of viral replication. |
| Anticancer | Imidazole-based compounds have been investigated for their anti-proliferative effects. researchgate.net |
| Anti-inflammatory | The imidazole scaffold is present in various compounds with anti-inflammatory properties. researchgate.net |
Application in the Synthesis of Investigational Active Pharmaceutical Ingredients (APIs)
One of the most significant applications of this compound is its role as a key intermediate in the manufacturing of investigational active pharmaceutical ingredients (APIs). researchgate.net Enol ethers derived from 2-bromomalonaldehyde (B19672) are valuable for preparing functionalized imidazolecarboxaldehydes, which are then elaborated into more complex drug candidates. researchgate.net
The cyclohexyl enol ether, this compound, was specifically developed for its advantageous physical properties. Unlike other related enol ethers that are oils, it is an isolable solid with a melting point of 66.5 °C, which allows for long-term storage and stability crucial for large-scale manufacturing campaigns. researchgate.net Research groups have successfully scaled up the production of this compound to metric ton quantities to support the synthesis of a late-stage intermediate for an investigational API. researchgate.net The process involves a highly regioselective reaction of the acrylaldehyde with N-monosubstituted amidines to produce 1,2-disubstituted-1H-imidazole-5-carboxaldehydes, which form the core of these advanced pharmaceutical molecules. researchgate.net
Contributions to Agrochemical Research via Imidazole Derivatives
The utility of imidazole derivatives extends into the field of agrochemicals, where they have been employed to develop new agents for crop protection. nih.gov Due to their antifungal properties, imidazole-based compounds are used as active ingredients to control plant pests and are effective against pathogenic and non-pathogenic fungi. nih.gov
Specifically, imidazole derivatives have demonstrated activity against a range of fungi that affect crops, including Fungi imperfecti, Basidiomycetes, Ascomycetes, and Oomycetes. nih.gov For example, imidazole-derived thiosemicarbazones have shown high and selective activity against Cladosporium cladosporioides, a fungus that can cause grape rot. nih.gov The versatility of the imidazole scaffold allows for the synthesis of compounds that can also be effective against phytopathogenic bacteria and even some plant viruses. nih.gov While specific agrochemical products derived directly from this compound are not detailed in available literature, its role as a precursor to functionalized imidazolecarboxaldehydes positions it as a valuable starting material for creating novel fungicides and other crop protection agents.
Strategic Utility in Medicinal Chemistry Lead Generation and Optimization
In the field of medicinal chemistry, the process of discovering new drugs relies on the identification of "hit" compounds and their subsequent optimization into "lead" candidates. This compound provides a strategic advantage in this process by serving as a versatile building block for creating libraries of diverse imidazole-based compounds. technologynetworks.com
The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. This makes it an excellent starting point for lead generation. Chemists can systematically modify the imidazole ring derived from this compound to explore the structure-activity relationship (SAR) of a compound series.
Furthermore, the concept of "scaffold hopping," which involves replacing a central molecular core with a structurally different one while retaining biological activity, is a key strategy in lead optimization. nih.gov The functionalized imidazole core provides an ideal platform for such modifications, allowing chemists to improve a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov By enabling the efficient synthesis of a variety of substituted imidazoles, this compound facilitates the rapid generation and refinement of novel drug candidates.
Process Chemistry and Scale Up Considerations for 2 Bromo 3 Cyclohexyloxy Acrylaldehyde
Challenges in Large-Scale Production and Handling of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde
The primary challenge in the large-scale production of this compound is managing its thermal stability. A process safety hazards analysis identified the solvent exchange step—transitioning from the reaction solvent to an isolation solvent—as the point of highest risk for a hazardous event. acs.orgresearchgate.netacs.org
During this concentration phase, there is a significant potential for a runaway thermal decomposition reaction. acs.org Calculations revealed that the total energy released during such a decomposition could exceed the emergency vent relief capacity of a standard industrial reactor. acs.orgresearchgate.net This necessitates careful engineering and procedural controls to mitigate the risk of over-pressurization and vessel failure. Another challenge is minimizing the formation of polymerization byproducts, which can be influenced by reaction temperature and pH. evitachem.com
Strategies for Process Optimization in Industrial Synthesis
Solvent exchange is a critical step for isolating this compound as a solid, which is crucial for its stability and handling. acs.orgacs.org A common laboratory procedure involves performing the reaction in a solvent like methylene (B1212753) chloride, which has a low boiling point (40°C) that facilitates easy removal. However, for large-scale crystallization, an anti-solvent is required.
An effective industrial strategy involves a solvent exchange to heptane (B126788). acs.org After the reaction is complete in a primary solvent such as toluene (B28343), the mixture is distilled while heptane is added. acs.org This process serves two purposes: it removes the primary solvent and water, and it creates a supersaturated solution in heptane, from which the product crystallizes upon cooling. acs.org This protocol is highly efficient for isolating the product as a solid, which is a significant advantage over other enol ethers of bromomalonaldehyde that remain as oils and are difficult to store. acs.orgresearchgate.net
Given the potential for a hazardous thermal runaway, managing reaction exothermicity is paramount. The thermal stability of this compound has been studied and compared to other enol ethers. While the ethyl enol ether exhibits a higher decomposition onset temperature, the cyclohexyl derivative's stability is sufficient for safe handling and storage when appropriate controls are in place. acs.orgresearchgate.net
A key safety strategy implemented during scale-up is to adjust the final concentration of the reagent in the solvent. acs.orgresearchgate.net The process is designed so that the remaining solvent mass is sufficient to act as a heat sink. acs.orgresearchgate.net In the event of decomposition, this solvent volume can absorb the energy released, preventing the temperature and pressure from exceeding the reactor's safety limits. acs.orgresearchgate.net
| Enol Ether Derivative | Physical State at Room Temp. | Melting Point (°C) | Decomposition Onset Temp. (°C) | Suitability for Long-Term Storage |
|---|---|---|---|---|
| Cyclohexyl | Solid | 66.5 | 165 | Suitable, stable solid |
| Ethyl | Liquid | N/A | 178 | Unsuitable, requires cold storage |
| Benzyl | N/A | N/A | >140 (rapid decomposition) | Unsuitable for prolonged reactions |
Yield Enhancement and Purity Control in Kilogram-Scale Batches
Achieving high yield and purity is essential for the economic viability of large-scale synthesis. The production of this compound has been successfully scaled to produce 1.1 metric tons across four batches, with individual batch sizes ranging from 200 to 330 kg. acs.orgresearchgate.net The average yield for these large-scale batches was 80%. acs.orgresearchgate.net
Further process optimization in a toluene/heptane solvent system at a laboratory scale has demonstrated yields as high as 94%. acs.org Purity is consistently high, with High-Performance Liquid Chromatography (HPLC) analysis indicating purity levels of 98% to over 98.5%. acs.org Key parameters for maximizing yield and purity include precise control over reaction temperature, typically between 50–70°C, and maintaining the pH in an optimal range of 3–5 to promote the desired reaction while minimizing byproduct formation. evitachem.com
| Scale | Solvent System | Average Yield | Reported Purity (HPLC) | Reference |
|---|---|---|---|---|
| Large-Scale (200-330 kg batches) | Not specified | 80% | Not specified | acs.orgresearchgate.net |
| Lab-Scale | Toluene / Heptane | 94% | 98% | acs.org |
| Lab-Scale | Methylene Chloride / Heptane | Not specified | >98.5% |
Long-Term Storage Stability and Handling of this compound
The selection of the cyclohexyl derivative over other enol ethers was primarily driven by its superior handling characteristics and long-term stability. acs.orgresearchgate.net Unlike other derivatives, such as the ethyl enol ether which is a liquid at room temperature, this compound is an isolable solid with a melting point of 66.5°C. acs.orgresearchgate.net
This solid nature is a significant advantage for a manufacturing campaign, as it eliminates the need for cold storage or handling the material as a stock solution, which was found to offer insufficient long-term stability. acs.orgresearchgate.net The compound's moderate thermal stability, with a decomposition onset of 165°C, allows for safe room-temperature storage, simplifying logistics and reducing handling complexities in an industrial setting. Stability studies confirm that it should be stored under controlled conditions to prevent any potential degradation over time. evitachem.com
Future Research Directions and Unexplored Reactivity of 2 Bromo 3 Cyclohexyloxy Acrylaldehyde
Novel Synthetic Transformations and Cascade Reactions Involving 2-Bromo-3-(cyclohexyloxy)acrylaldehyde
The inherent reactivity of the α-bromo-α,β-unsaturated aldehyde moiety in this compound presents numerous opportunities for novel synthetic transformations and the design of elegant cascade reactions. While its use in the synthesis of imidazoles is well-documented, its potential in other cycloaddition and multicomponent reactions remains largely untapped.
Future investigations could explore its role as a dienophile or a dipolarophile in various cycloaddition reactions. The electron-deficient alkene, influenced by both the bromine and aldehyde groups, should readily participate in Diels-Alder reactions with electron-rich dienes. Furthermore, the aldehyde functionality could be a handle for generating in situ dienes or other reactive intermediates.
A particularly promising area of future research lies in the exploration of cascade reactions. For instance, a Michael addition to the β-position could be followed by an intramolecular cyclization, leveraging the aldehyde or the vinyl bromide. Research into spiroannulation reactions of bromoenals with β-ketothioamides, which proceed through a selective C-Michael addition and S-Michael addition-triggered cascade, provides a template for such investigations. nih.gov Adapting these conditions to this compound could lead to the rapid assembly of complex spirocyclic frameworks.
Table 1: Potential Novel Reactions for this compound
| Reaction Type | Potential Reaction Partner | Potential Product Scaffold |
| Diels-Alder Reaction | Electron-rich dienes (e.g., Danishefsky's diene) | Highly functionalized cyclohexenes |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, nitrile oxides | Substituted pyrrolidines, isoxazolines |
| Cascade Michael Addition-Cyclization | Dinucleophiles (e.g., β-ketoesters, malononitrile) | Carbocyclic and heterocyclic ring systems |
| Spiroannulation | Cyclic β-dicarbonyl compounds | Spirocyclic ethers and lactones |
Catalyst Development for Enhanced Selectivity and Efficiency in this compound Reactions
The development of novel catalytic systems to control the reactivity and selectivity of transformations involving this compound is a fertile ground for future research. While its synthesis from 2-bromomalonaldehyde (B19672) and cyclohexanol (B46403) can be acid-catalyzed, the exploration of more sophisticated catalytic methods for its subsequent reactions is warranted.
A significant area for advancement is in enantioselective catalysis. The aldehyde group is an ideal anchor for asymmetric organocatalysis. Chiral amines or N-heterocyclic carbenes (NHCs) could be employed to activate the molecule towards enantioselective additions to the aldehyde or the β-carbon. For example, the development of primary aminothiourea derivatives as catalysts for the enantioselective α-alkylation of other aldehydes suggests a viable strategy. nih.gov Applying similar catalytic systems to reactions of this compound could provide access to chiral building blocks with high enantiomeric excess.
Furthermore, transition metal catalysis could unlock novel reaction pathways. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the vinyl bromide position are highly feasible and would allow for the introduction of a wide range of substituents. The development of catalysts that can selectively promote cross-coupling without interfering with the aldehyde or enol ether functionalities would be a valuable contribution.
Table 2: Proposed Catalytic Systems for Future Investigation
| Catalysis Type | Catalyst Class | Potential Transformation | Desired Outcome |
| Organocatalysis | Chiral secondary amines (e.g., prolinol derivatives) | Enantioselective Michael additions | High enantioselectivity in C-C bond formation |
| N-Heterocyclic Carbene (NHC) Catalysis | Chiral triazolium salts | Asymmetric annulations | Access to chiral heterocyclic and carbocyclic products |
| Transition Metal Catalysis | Palladium complexes with tailored ligands | Selective cross-coupling reactions (e.g., Suzuki, Heck) | Controlled functionalization at the C-Br bond |
| Lewis Acid Catalysis | Chiral Lewis acids (e.g., BINOL-derived) | Enantioselective Diels-Alder reactions | Diastereo- and enantiocontrol in cycloadditions |
Computational Chemistry Approaches to Elucidate Complex Reactivity and Reaction Mechanisms of this compound
Computational chemistry offers a powerful toolkit to predict and understand the reactivity of this compound, guiding future experimental work. To date, no specific computational studies on this molecule have been reported. Applying modern computational methods could provide deep insights into its electronic structure, reaction mechanisms, and the origins of selectivity in its transformations.
Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of proposed reaction pathways, such as the cascade reactions mentioned earlier. rsc.org This would allow for the determination of activation barriers and the identification of key transition states and intermediates, helping to rationalize experimental outcomes and predict the feasibility of new reactions. For instance, computational studies on polyhomologation reactions have successfully elucidated the reasons for the differing reactivity of boron, aluminum, and gallium reagents by analyzing reaction energy barriers. rsc.org
The activation strain model and energy decomposition analysis could be used to understand the factors controlling the reactivity in catalyzed and uncatalyzed reactions. rsc.org Furthermore, computational screening of potential catalysts could accelerate the discovery of optimal catalytic systems for desired transformations, saving significant experimental time and resources. Molecular dynamics simulations could also be used to study the conformational dynamics of the cyclohexyloxy group and its influence on the stereochemical outcome of reactions.
Exploration of New Applications Beyond Established Heterocyclic Synthesis
While the synthesis of imidazole-containing pharmaceuticals is a significant application, the unique structural features of this compound suggest its potential in other areas of chemical science.
One promising, yet unexplored, avenue is in materials science. The aldehyde functionality can be used for covalent immobilization onto surfaces or for the synthesis of functionalized polymers and cryogels. rsc.org Aldehyde-functionalized ionic liquids have been shown to be versatile intermediates for further functional group transformations, suggesting that derivatives of this compound could be used to create novel task-specific ionic liquids. researchgate.netresearchgate.net The presence of the bromine atom also opens up possibilities for creating materials with specific photophysical properties, as seen in bromo-substituted aromatic aldehydes. beilstein-journals.org
Another area of potential application is in the synthesis of complex natural products. Many natural products contain highly functionalized carbocyclic or heterocyclic cores that could potentially be accessed through cascade reactions initiated by this compound. Its stereochemically defined enol ether and reactive aldehyde and bromide handles make it an attractive starting point for convergent synthetic strategies.
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Cu(OTf)₂ (5 mol%) |
| Light Source | 450 nm blue LED |
| Solvent | DCM, anhydrous |
| Reaction Time | 12–24 hours |
| Yield Range | 60–85% (depending on substrate) |
Basic: How is this compound characterized spectroscopically?
Answer:
- NMR Spectroscopy : H NMR (400 MHz, CDCl₃) resolves the aldehyde proton at δ 9.8–10.2 ppm, with cyclohexyl protons between δ 1.2–2.1 ppm. C NMR confirms the aldehyde carbon at δ 190–195 ppm .
- GC-MS : Molecular ion peaks (M⁺) at m/z 273 (for C₁₀H₁₂BrO₂) and fragmentation patterns verify purity (>97% by GC) .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Storage : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the enol ether moiety. Similar brominated compounds degrade at room temperature due to moisture sensitivity .
- Handling : Use glovebox techniques for air-sensitive reactions .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
Answer:
The bromine atom enhances electronic polarization at the α-carbon, facilitating nucleophilic substitution or Suzuki-Miyaura couplings. Steric effects from the cyclohexyl group may slow reactivity in bulky environments. For example, in Pd-catalyzed couplings, the bromine acts as a leaving group, with reaction rates dependent on ligand steric bulk .
Advanced: How can discrepancies in NMR data for derivatives be resolved?
Answer:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts aldehyde proton signals by ~0.3 ppm.
- Dynamic Exchange : Use variable-temperature NMR to identify rotamers or tautomers.
- Validation : Cross-reference with HRMS (ESI/APCI) for exact mass confirmation .
Advanced: What strategies optimize reaction yields in photochemical syntheses?
Answer:
- Light Intensity : Higher LED irradiance (e.g., 20 mW/cm²) reduces reaction time.
- Quencher Studies : Add TEMPO (radical scavenger) to confirm radical intermediates.
- Catalyst Screening : Test Pd vs. Cu catalysts for substrate-specific efficiency .
Advanced: What are its applications in bioactive molecule synthesis?
Answer:
The aldehyde group enables condensation reactions to form imidazolecarboxaldehydes (precursors for antifungal agents). Bromine facilitates further functionalization (e.g., Heck reactions) to generate drug candidates with aryl halide pharmacophores .
Advanced: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (irritant).
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How does bromine electronic configuration affect reaction pathways?
Answer:
Bromine’s σ-hole polarization enhances electrophilicity at the adjacent carbon, favoring SN2 mechanisms. In contrast, electron-withdrawing groups (e.g., trifluoroethoxy in analogs) further activate the site for nucleophilic attack .
Advanced: How does structural modification (e.g., substituent variation) alter reactivity?
Answer:
- Electron-Donating Groups (e.g., methoxy): Reduce aldehyde electrophilicity, slowing condensation.
- Halogen Substitution (e.g., Cl vs. Br): Bromine’s larger atomic radius increases steric hindrance but enhances leaving-group ability. Comparative studies show ~20% higher yields in brominated derivatives vs. chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
